StemRegenin 1

概要

説明

ステムレゲニン1は、アリールハイドロカーボンレセプターの低分子拮抗薬です。主に、CD34+ヒト造血幹細胞の試験管外増殖を促進する能力で知られています。 この化合物は、造血前駆細胞の増殖と分化を促進する可能性があるため、幹細胞研究と再生医療の分野で大きな注目を集めています .

科学的研究の応用

Hematopoietic Stem Cell Expansion

Mechanism of Action:

SR1 promotes the expansion of CD34+ HSPCs by inhibiting AHR signaling, which is crucial for maintaining stemness and preventing differentiation. Studies have demonstrated that SR1 can significantly increase the yield of HSPCs during ex vivo cultures, making it a valuable tool for stem cell transplantation therapies.

Clinical Trials:

A pivotal phase 1/2 trial showcased that SR1-expanded umbilical cord blood (UCB) units resulted in a median 330-fold increase in CD34+ HSPCs. This led to successful engraftment in all patients treated and expedited neutrophil and platelet recovery compared to controls receiving unmanipulated UCB .

Mitigation of Radiation-Induced Injury

Radiomitigation Studies:

Research has indicated that SR1 can mitigate radiation-mediated hematopoietic injury. In experiments involving lethally irradiated mice, SR1 treatment significantly reduced mortality rates and improved recovery of hematopoietic stem/progenitor cells. The compound was shown to decrease genomic instability and apoptosis in HSPCs following radiation exposure .

Mechanistic Insights:

The protective effects of SR1 are attributed to its ability to modulate the radioresponse of HSPCs, promoting their survival and functional recovery in the aftermath of total body irradiation .

Vascular Biology Applications

Endothelial Progenitor Cells:

SR1 has been investigated for its effects on endothelial progenitor cells (EPCs). It was found to attenuate senescence in EPCs by regulating the AHR pathway, thereby preserving their functionality. Long-term treatment with SR1 enhanced EPC characteristics and improved their capacity for proliferation, migration, and tube formation under oxidative stress conditions .

In Vivo Studies:

In vivo assays demonstrated that SR1-treated EPCs significantly enhanced blood vessel formation, suggesting potential applications in regenerative medicine for vascular diseases .

Cancer Research Implications

Impact on Leukemia Cells:

While SR1 is primarily noted for its benefits in HSPC expansion, its effects on leukemia cells warrant caution. Studies have shown that SR1 can promote the proliferation of certain leukemia cell lines, indicating a dual role that may complicate its therapeutic use in cancer settings. Specifically, it was observed that SR1 increased the viability of NB4 leukemia cells while upregulating anti-apoptotic factors .

Potential Therapeutic Risks:

The implications of SR1's action on leukemia highlight the need for careful evaluation when considering it for clinical applications, particularly in patients with malignancies where AHR signaling may be dysregulated .

Summary Table of Applications

作用機序

ステムレゲニン1は、アリールハイドロカーボンレセプターを拮抗することによりその効果を発揮します。この阻害により、造血幹細胞におけるCD34の持続的な発現が導かれ、その増殖が促進され、分化が抑制されます。 この化合物は、細胞増殖と分化に関与するNF-kB経路とMAPK経路を含む、さまざまなシグナル伝達経路にも影響を与えます .

類似の化合物との比較

ステムレゲニン1は、分化を誘導せずに造血幹細胞の増殖を促進する能力がユニークです。類似の化合物には以下が含まれます。

ステムレゲニン1は、その特定の作用機序と、幹細胞研究、がん研究、免疫療法における幅広い用途により際立っています。

生化学分析

Biochemical Properties

StemRegenin 1 interacts with the aryl hydrocarbon receptor (AHR), acting as an antagonist . This interaction plays a crucial role in the biochemical reactions involving this compound. The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It promotes the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . In addition, this compound has been shown to stimulate the proliferation and differentiation of CD34+ hematopoietic progenitor cells into dendritic cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic interaction with the AHR . By binding to the AHR, this compound inhibits the receptor’s activity, which leads to sustained expression of CD34, a marker of hematopoietic stem cells .

Temporal Effects in Laboratory Settings

This compound has been shown to maintain the expression of EPC surface markers, including stem cell markers, such as CD34, c-Kit, and CXCR4, over time . This suggests that this compound has a stabilizing effect on these cells, preventing their differentiation and preserving their stem cell characteristics .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it’s known that this compound has been used in various concentrations in vitro to promote the expansion of CD34+ cells .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the AHR . The AHR is part of a signal transduction pathway that leads to changes in gene expression . When this compound binds to the AHR, it inhibits the receptor’s activity, leading to changes in the expression of genes associated with stem cell characteristics .

Transport and Distribution

Given its role as an AHR antagonist, it is likely that it is transported to the locations within the cell where the AHR is found .

Subcellular Localization

The subcellular localization of this compound is likely to be closely linked to the localization of the AHR, given that this compound acts as an antagonist of this receptor . The AHR is a cytosolic protein that translocates to the nucleus upon ligand binding, where it influences the expression of various genes .

準備方法

合成経路と反応条件

ステムレゲニン1は、さまざまな有機化合物のカップリングを含む一連の化学反応によって合成されます最終生成物は、結晶性固体として得られ、その後、標準的な分析技術を用いて精製および特性評価されます .

工業生産方法

ステムレゲニン1の工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。この化合物は、通常、汚染や分解を防ぐために、制御された環境で製造されます。 最終生成物は、一貫性と有効性を確保するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類

ステムレゲニン1は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、分子に存在する官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

科学研究への応用

ステムレゲニン1は、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

StemRegenin 1 is unique in its ability to promote the expansion of hematopoietic stem cells without inducing differentiation. Similar compounds include:

This compound stands out due to its specific mechanism of action and its broad range of applications in stem cell research, cancer research, and immunotherapy.

生物活性

StemRegenin 1 (SR1) is an aryl hydrocarbon receptor (AHR) antagonist that has garnered attention for its significant biological activities, particularly in the context of hematopoietic stem cells (HSCs) and endothelial progenitor cells (EPCs). This compound has been shown to enhance cell proliferation, mitigate cellular senescence, and improve engraftment outcomes in various experimental settings. This article will explore the biological activity of SR1, highlighting its mechanisms of action, experimental findings, and implications for therapeutic applications.

Aryl Hydrocarbon Receptor Antagonism

SR1 functions primarily as a high-affinity antagonist of the AHR, which is involved in regulating gene expression related to cell differentiation, proliferation, and apoptosis. By inhibiting AHR signaling, SR1 promotes the expansion of CD34+ HSCs and enhances their functionality. The compound has an IC50 value of 127 nM against AHR, demonstrating its potency in blocking this pathway .

Expansion and Proliferation

In vitro studies have demonstrated that SR1 can induce a 50-fold increase in CD34+ HSCs when cultured under optimal conditions. This expansion is crucial for improving the outcomes of stem cell transplantation therapies . The compound not only promotes cell proliferation but also reduces apoptosis by modulating the expression of key genes involved in these processes.

Table 1: Effects of SR1 on Hematopoietic Stem Cells

| Parameter | Control | SR1 Treatment (1.5 μM) | Fold Change |

|---|---|---|---|

| Viability after 4 days | 100% | 150% | 1.5 |

| BCL2 Expression | Baseline | Up-regulated | +18% |

| BAX Expression | Baseline | Down-regulated | -42% |

| CCND1 Expression | Baseline | Up-regulated | +30% |

Case Study: Mitigation of Radiation Effects

A notable study investigated the effects of SR1 on total body irradiation (TBI) in mice. Treatment with SR1 significantly mitigated TBI-induced lethality and pancytopenia by promoting HSPC expansion and reducing genomic instability . This suggests potential applications for SR1 in protecting against radiation damage during cancer therapies.

Senescence Mitigation

SR1 has also been shown to attenuate senescence in EPCs by preserving their surface markers and enhancing their functional capacities such as proliferation and migration. In a study focusing on EPCs, SR1 treatment reduced oxidative stress markers and improved tube-forming abilities, indicating its role in maintaining EPC functionality during prolonged culture periods .

Table 2: Effects of SR1 on Endothelial Progenitor Cells

| Parameter | Control | SR1 Treatment |

|---|---|---|

| β-galactosidase Activity | High | Low |

| ROS Production | High | Significantly Reduced |

| Tube Formation Capacity | Moderate | Enhanced |

特性

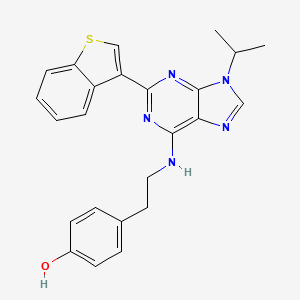

IUPAC Name |

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHMYJZJZLMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673068 | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227633-49-9 | |

| Record name | LHD-221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LHD-221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does StemRegenin 1 interact with its target, the aryl hydrocarbon receptor (AHR)?

A1: this compound acts as a competitive antagonist of AHR, binding to the receptor and preventing the binding of its natural or synthetic ligands. [] This inhibition disrupts the downstream signaling cascade normally activated by AHR.

Q2: What are the downstream effects of AHR antagonism by this compound?

A2: By antagonizing AHR, SR1 modulates the expression of AHR target genes, many of which are involved in cell cycle progression, differentiation, and apoptosis. [, ] This modulation has been shown to promote the expansion of HSCs by suppressing their differentiation and enhancing their self-renewal capacity. []

Q3: Does this compound affect the differentiation of other cell types besides HSCs?

A3: Yes, research suggests that SR1 can also influence the differentiation of other cell types, including dendritic cells, megakaryocytes, and erythrocytes. [, , ] Notably, SR1 has been shown to promote the generation of functional plasmacytoid and myeloid dendritic cells from CD34+ hematopoietic progenitor cells. []

Q4: What is the role of the AHR signaling pathway in regulating megakaryopoiesis and platelet production?

A4: Studies suggest that the AHR signaling pathway negatively regulates megakaryopoiesis and platelet production. [, ] Antagonizing AHR with SR1 enhances the production of proplatelet-bearing megakaryocytes and platelet-like elements, suggesting a potential therapeutic avenue for thrombocytopenia. []

Q5: How does this compound improve hematopoietic reconstitution after transplantation?

A5: SR1 promotes ex vivo expansion of HSCs, increasing the number of transplantable cells. [] This increase in cell number can improve engraftment rates and potentially shorten the duration of cytopenia after transplantation, particularly in umbilical cord blood transplantation (UCBT). []

Q6: How does this compound impact the clinical application of umbilical cord blood transplantation (UCBT)?

A6: The use of SR1 in ex vivo expansion of UCB has the potential to address the limitation of low cell numbers in UCB units, making it a more viable option for adult recipients. [] This could potentially increase the availability of suitable UCB units for transplantation.

Q7: Are there any potential safety concerns associated with the use of this compound in HSC transplantation?

A7: While preclinical studies have shown promising results, further research is needed to fully assess the long-term safety of SR1-expanded HSCs in humans. Continuous ex vivo expansion, even with SR1, can induce cellular senescence, highlighting the need for optimization of expansion protocols. []

Q8: Does this compound have any therapeutic potential outside the context of HSC transplantation?

A8: Yes, research suggests that SR1 may have therapeutic applications in other areas, such as cancer and bone regeneration. For instance, SR1 has been shown to inhibit the growth of glioma cells and promote the formation of blood vessels in bone scaffolds. [, ]

Q9: How does this compound affect cancer cell growth?

A9: Studies have shown that SR1 can inhibit the growth of certain cancer cells, such as glioma cells, by modulating the AHR signaling pathway. [] The exact mechanism underlying this effect varies depending on the cancer type and requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。